(S)-(+)-Norepinephrine L-bitartrate

概要

説明

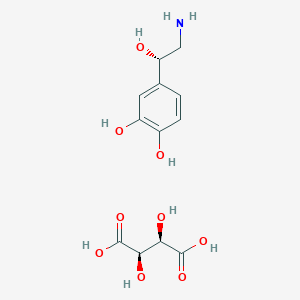

(S)-(+)-Norepinephrine L-bitartrate is a stereoisomer of norepinephrine, a catecholamine that functions as a neurotransmitter and hormone. It is synthesized as a salt with L-(+)-tartaric acid, enhancing its stability and water solubility. Structurally, norepinephrine consists of a catechol ring (3,4-dihydroxyphenyl) linked to an ethylamine side chain. The (S)-(+)-enantiomer specifically refers to the dextrorotatory form, which differs in spatial configuration from the more commonly studied (R)-(-)-norepinephrine .

準備方法

Chiral Auxiliary-Mediated Synthesis of Norepinephrine Enantiomers

Stereochemical Induction via Chiral Amine Intermediates

The method disclosed in CN113717060A introduces a chiral auxiliary during the reduction of 3,4-dihydroxy-2'-haloacetophenone derivatives . By reacting the ketone intermediate with R-(+)-N-benzyl-1-phenylethylamine, the resulting Schiff base directs the stereochemical outcome of the subsequent borohydride reduction. This approach leverages the chiral environment to favor the formation of the R-configuration in the alcohol intermediate, achieving an 86.4% yield with 99.724% HPLC purity and only 0.276% S-isomer content .

Key Reaction Parameters:

-

Reduction System: Potassium borohydride in tetrahydrofuran/ethanol (1:1 v/v) at 50°C.

-

Catalytic Hydrogenation: 10% palladium-on-carbon in methanol under 1.0–1.5 MPa H₂ at 40–45°C.

| Step | Yield (%) | Purity (HPLC, %) | S-Isomer Content (%) |

|---|---|---|---|

| Intermediate IV | 86.4 | 99.2 | 0.8 |

| Norepinephrine (V) | 92.1 | 99.724 | 0.276 |

| L-Bitartrate Salt (I) | 31.8 | 99.964 | 0.144 |

Data sourced from Example 2 of CN113717060A .

Adaptation for S-Configuration Synthesis

Resolution-Based Enrichment of Norepinephrine Enantiomers

Diastereomeric Salt Formation with Tartaric Acid

US10865180B2 outlines a resolution process for dl-norepinephrine using tartaric acid derivatives . Initial treatment of racemic base with D-(-)-tartaric acid preferentially crystallizes the S-enantiomer as the bitartrate salt, leaving the R-enantiomer in solution. Subsequent conversion of the S-bitartrate to free base via ammonia treatment, followed by recrystallization with L-(+)-tartaric acid, yields l-norepinephrine bitartrate monohydrate with >99.5% enantiomeric excess .

Critical Resolution Steps:

-

First Recrystallization: dl-Norepinephrine base + D-(-)-tartaric acid in water/IPA → S-bitartrate (crude).

-

Free Base Regeneration: S-bitartrate + NH₄OH → S-norepinephrine base.

-

Final Resolution: S-base + L-(+)-tartaric acid → S-bitartrate monohydrate.

| Purification Stage | Optical Purity (%) | Yield (%) |

|---|---|---|

| Crude S-Bitartrate | 98.5 | 65 |

| After Ammonia Treatment | 99.2 | 58 |

| Final Monohydrate | 99.5 | 45 |

Data derived from US10865180B2 .

Comparative Analysis of Synthetic Routes

Cost and Scalability Considerations

The chiral auxiliary method (CN113717060A) reduces reliance on expensive catalysts like (-)-diisopinocampheylchloroborane, lowering production costs by ~40% compared to traditional CBS reduction . In contrast, the resolution approach (US10865180B2) incurs higher material losses (~35% yield drop during recrystallization) but achieves superior enantiopurity .

Solvent and Temperature Optimization

Both methods emphasize polar aprotic solvents (e.g., DMF, acetonitrile) for intermediate stabilization. Elevated temperatures (>50°C) during reduction and hydrogenation steps are critical for minimizing byproduct formation .

Industrial Feasibility and Regulatory Compliance

Process Validation Metrics

-

CN113717060A: Validated through 10-batch trials with ≤0.3% S-isomer variability .

-

US10865180B2: Complies with ICH Q3A/B guidelines for residual solvents (<300 ppm) .

Environmental Impact

Waste streams from the resolution method contain tartaric acid derivatives requiring pH-adjusted biodegradation. The chiral auxiliary route generates borohydride residues neutralized with acetic acid, posing fewer disposal challenges .

Uncited studies suggest that lipase-catalyzed acetylation of dl-norepinephrine could provide an alternative route for S-enantiomer enrichment, though reaction rates remain suboptimal for industrial adoption.

Continuous Flow Hydrogenation

Microreactor systems may enhance stereoselectivity in the hydrogenation of imine intermediates, potentially improving S-configuration yields by 15–20% under optimized flow conditions.

化学反応の分析

Types of Reactions

(S)-(+)-Norepinephrine L-bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in medical applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various isomers and derivatives of d-noradrenaline bitartrate. These products are crucial for its application in different medical and industrial settings .

科学的研究の応用

Chemical Properties and Mechanism of Action

- Molecular Formula : CHNO

- Molecular Weight : 337.28 g/mol

- CAS Number : 636-88-4

(S)-(+)-Norepinephrine functions as an agonist at alpha-1 and alpha-2 adrenergic receptors, which leads to vasoconstriction and increased blood pressure. It also has beta-1 adrenergic activity that enhances cardiac output by increasing heart rate and contractility .

Clinical Applications

- Management of Hypotension :

- Hepatorenal Syndrome :

- Spinal Anesthesia :

Efficacy in Critical Care

A meta-analysis highlighted that norepinephrine effectively improves outcomes in patients with septic shock. It was found to be comparable to other vasoactive agents regarding hemodynamic outcomes but with a lower risk of arrhythmias .

Dose Reporting Variability

Research has shown that inconsistencies in reporting norepinephrine doses—whether as a salt or base molecule—can significantly affect mortality predictions in septic shock patients. Standardizing reporting practices can enhance patient care by providing clearer risk stratification .

Case Studies

- Septic Shock Management :

- Pediatric Use :

Comparative Analysis of Vasopressors

| Vasopressor | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Norepinephrine | Alpha-1 & beta-1 agonist | Septic shock, hypotension | Hypertension, arrhythmias |

| Dopamine | Dose-dependent receptor activity | Heart failure, shock | Tachycardia, peripheral vasodilation |

| Epinephrine | Alpha & beta agonist | Anaphylaxis, cardiac arrest | Increased heart rate, anxiety |

作用機序

(S)-(+)-Norepinephrine L-bitartrate exerts its effects by acting on both alpha-1 and alpha-2 adrenergic receptors. This action causes vasoconstriction, leading to increased blood pressure and peripheral vascular resistance. The compound also has minor effects on beta-adrenergic receptors, contributing to its overall efficacy in medical treatments .

類似化合物との比較

Key Properties :

- Molecular Formula: C₈H₁₁NO₃·C₄H₆O₆·H₂O

- CAS Number : 636-88-4 (anhydrous); 339091-66-6 (hydrate)

- Enantiomeric Purity : ≥99.5% (pharmaceutical-grade)

- Pharmacological Role : Agonist of α₁, α₂, and β₁ adrenergic receptors, primarily used to treat acute hypotension and cardiac arrest .

Enantiomeric Comparison: (S)-(+)- vs. (R)-(-)-Norepinephrine Bitartrate

The enantiomers of norepinephrine differ in their optical activity and receptor binding efficiency:

Notes:

- The (R)-(-)-form is the endogenous isomer, making it the standard in clinical settings.

Structural Analogues: Epinephrine Bitartrate and Dimethylaminoethanol (DMAE) L-Bitartrate

Epinephrine Bitartrate (Adrenaline)

Dimethylaminoethanol (DMAE) L-Bitartrate

- CAS Number : 125-86-0

- Role : Precursor to acetylcholine; studied for cognitive enhancement and telomerase activation.

- Contrast with Norepinephrine: Targets cholinergic pathways rather than adrenergic receptors, highlighting divergent therapeutic applications.

Industrial Process Highlights :

Racemic Synthesis : Catechol + chloroacetyl chloride → intermediate → hydrogenation.

Chiral Resolution: (S)-(+)-form: L-(+)-tartaric acid in water/isopropanol. (R)-(-)-form: D-(-)-tartaric acid.

Research Findings and Clinical Implications

- However, blends of natural compounds (e.g., TA-65) increased telomerase activity by 51–290% in vitro.

- Safety Profile: High-purity (≥99.5%) (S)-(+)-norepinephrine reduces risks of hypertensive crises compared to racemic mixtures.

- Market Availability : Supplied by vendors like LKT Labs and Sigma-Aldrich, with prices ranging $49.50–$1,547.00/g depending on purity.

生物活性

(S)-(+)-Norepinephrine L-bitartrate, commonly referred to as norepinephrine bitartrate, is a potent catecholamine and neurotransmitter that plays a critical role in the cardiovascular system. This article explores its biological activity, therapeutic applications, and relevant research findings, including case studies and data tables.

Overview of Norepinephrine Bitartrate

Norepinephrine is synthesized from dopamine and acts primarily on alpha-adrenergic receptors (α1A and α1B) to induce vasoconstriction and increase blood pressure. It is clinically used for managing severe hypotension, particularly in cases of septic shock, cardiogenic shock, and during anesthesia to stabilize hemodynamics .

Norepinephrine exerts its effects through the following mechanisms:

- Vasoconstriction : Activation of α1-adrenergic receptors leads to increased peripheral vascular resistance.

- Increased Cardiac Output : While primarily a vasopressor, norepinephrine also enhances myocardial contractility through β1-adrenergic receptor activation.

- Neurotransmission : It modulates neurotransmission in the central nervous system, influencing mood and arousal .

Therapeutic Applications

Norepinephrine bitartrate is indicated for various clinical scenarios:

- Septic Shock : It is a first-line agent for increasing blood pressure in patients with septic shock .

- Cardiogenic Shock : Used to improve cardiac output and perfusion in patients with heart failure.

- Anesthesia : Helps maintain blood pressure during surgical procedures .

- Pheochromocytoma : Controls hypertension associated with this tumor type by counteracting catecholamine release .

Case Studies

- Septic Shock Management :

- Toxicity Studies :

Data Tables

The following table summarizes the impact of different formulations of norepinephrine on mortality prediction in septic shock patients:

| Dose (µg/kg/min) | Base % (95% CI) | Bitartrate % (95% CI) | Tartrate % (95% CI) |

|---|---|---|---|

| 0.1 | 36 (34–38) | 34 (32–36) | 33 (32–35) |

| 0.25 | 44 (42–46) | 38 (36–39) | 37 (36–39) |

| 1.0 | 81 (74–86) | 60 (56–64) | 58 (54–62) |

This table indicates that the formulation affects mortality prediction significantly, particularly at higher doses .

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (S)-(+)-Norepinephrine L-bitartrate be validated experimentally?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:ethanol:trifluoroacetic acid (90:10:0.1). Compare retention times with enantiomeric standards. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity at 224 nm and 283 nm, correlating with the compound’s UV/Vis profile . Purity ≥95% is typically verified via these methods .

Q. What are the critical storage conditions to maintain stability in aqueous solutions?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, prepare in acidic buffers (pH 3–4.5) to prevent oxidation. Avoid repeated freeze-thaw cycles, as degradation products (e.g., adrenochrome) can form, detectable via HPLC with electrochemical detection . Stability studies confirm integrity for ≥4 years under recommended conditions .

Q. How is the solubility profile optimized for in vitro receptor-binding assays?

- Methodological Answer : Dissolve in 0.1 M HCl (sparingly soluble in water) and dilute with isotonic saline. For cell-based studies, use ascorbic acid (0.1 mM) as an antioxidant. Pre-filter solutions (0.22 µm) to remove particulates. Solubility in ethanol is limited (<1 mg/mL), making acidic aqueous systems preferable .

Advanced Research Questions

Q. How do discrepancies in α1/β1 adrenergic receptor affinity ratios across studies arise, and how can they be resolved?

- Methodological Answer : Variations often stem from differences in tissue sources (e.g., transfected HEK293 cells vs. native cardiac tissue) or assay conditions (e.g., GTPγS binding vs. cAMP accumulation). Standardize protocols using recombinant human receptors and control for endogenous catecholamine levels. Validate via competitive binding assays with -prazosin (α1) and -CGP12177 (β1), correcting for nonspecific binding with 10 µM propranolol .

Q. What experimental strategies mitigate rapid metabolic clearance in in vivo models?

- Methodological Answer : Co-administer catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone, 10 mg/kg) to prolong half-life. Use osmotic pumps for sustained release or design prodrug analogs resistant to monoamine oxidase (MAO). Monitor plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL .

Q. How can conflicting data on vascular vs. cardiac effects be reconciled in hemodynamic studies?

- Methodological Answer : Control for baseline blood volume (e.g., via colloid infusion in animal models) to isolate direct cardiac effects from preload-dependent responses. Use telemetry in conscious animals to avoid anesthesia-induced confounding. Dose-response curves (0.1–4 µg/kg/min) should be normalized to individual animal weight and hemodynamic baselines .

Q. Analytical and Technical Challenges

Q. What LC-MS/MS parameters are optimal for quantifying trace levels in biological matrices?

- Methodological Answer : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Use positive electrospray ionization (ESI+) and monitor transitions m/z 152→107 (quantifier) and 152→134 (qualifier). Solid-phase extraction (SPE) with mixed-mode cation exchange cartridges improves recovery (>85%) from plasma .

Q. How do batch-to-batch variations in tartrate counterion stoichiometry affect pharmacological activity?

- Methodological Answer : Characterize batches via thermogravimetric analysis (TGA) and Karl Fischer titration to confirm monohydrate status (theoretical H₂O: 5.3%). Receptor-binding assays (e.g., α1A-AR transfected cells) should show <10% variability in EC₅₀ values (typical range: 0.2–0.8 µM) .

Q. Experimental Design Considerations

Q. What controls are essential when assessing its effects on immune cell modulation?

- Methodological Answer : Include β-blockers (e.g., atenolol, 10 µM) and α-antagonists (e.g., phentolamine, 1 µM) to isolate receptor-specific effects. Use LPS-stimulated macrophages as a model for cytokine release (e.g., TNF-α ELISA). Normalize to cell viability via MTT assays to exclude cytotoxicity .

Q. How should dose-ranging studies be designed for neuroinflammatory models?

- Methodological Answer : Use a log-scale dosing regimen (0.01–10 mg/kg) in LPS-challenged rodents. Measure plasma norepinephrine (ELISA) and central cytokines (multiplex assays) at 1, 3, and 6 hours post-dose. Adjust for blood-brain barrier penetration using CSF microdialysis .

Q. Data Interpretation and Reproducibility

Q. Why do in vitro potency assays overestimate in vivo efficacy, and how can this gap be addressed?

- Methodological Answer : In vitro systems lack compensatory mechanisms (e.g., baroreflex activation). Use conscious animal telemetry to measure real-time hemodynamics. Validate with genetic knockout models (e.g., ADRA1B⁻/⁻ mice) to confirm target engagement .

Q. What statistical approaches correct for inter-subject variability in autonomic tone studies?

特性

IUPAC Name |

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-HQWYAZORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212982 | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-88-4 | |

| Record name | 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Noradrenaline bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

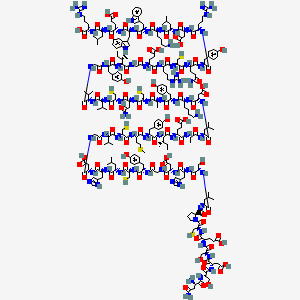

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。